molecular formula C10H14ClN B1590516 (4-Chlorobenzyl)isopropylamine CAS No. 40066-21-5

(4-Chlorobenzyl)isopropylamine

Cat. No. B1590516
CAS RN: 40066-21-5
M. Wt: 183.68 g/mol
InChI Key: YAZQVBQICNBWOE-UHFFFAOYSA-N
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Description

“(4-Chlorobenzyl)isopropylamine” is a chemical compound with the molecular formula C10H14ClN . It is used for research and development purposes .


Synthesis Analysis

The synthesis of compounds similar to “(4-Chlorobenzyl)isopropylamine” has been reported in the literature. For instance, the reaction of Co (NCS)2 with 4- (4-chlorobenzyl)pyridine (ClBP) leads to the formation of Co (NCS)2 (4- (4-chlorobenzyl)pyridine)4 (1) and [Co (NCS)2 (4- (4-chlorobenzyl)pyridine)2]n (2) . Another study reported the synthesis of a new dye 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA) with liquid crystalline properties using the Williamson method .


Chemical Reactions Analysis

The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid has been reported, which involves the use of hypochlorite as an oxidant . Another study reported the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid in micellar media by Cr(VI) .


Physical And Chemical Properties Analysis

“(4-Chlorobenzyl)isopropylamine” has a molecular formula of C10H14ClN and a molecular weight of 183.68 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Asymmetric Synthesis of Unnatural Amino Acids

Isopropylamine, a component of (4-Chlorobenzyl)isopropylamine, has been utilized in the asymmetric synthesis of unnatural amino acids. This process involves ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine. Such amino acids have various applications in pharmaceuticals and biotechnology (Park, Dong, & Shin, 2013).

Synthesis of Gemini Cationic Surfactants

Isopropylamine has been used in synthesizing a novel Gemini cationic surfactant, which shows potential as a corrosion inhibitor for aluminum alloys in acidic solutions. This surfactant has been characterized for its structure, surface activity, and inhibition efficiencies (Du, Chen, Liu, & Hu, 2018).

Synthesis of Dichloro-1-phenyl-1-alkanones

Research has been conducted on synthesizing N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, which offers an easy access to 2,2-dichloro-1-phenyl-1-alkanones. These compounds have significance in the development of pharmaceuticals and agrochemicals (Kimpe, Coppens, Welch, & Corte, 1990).

Structural Studies of Salts

Isopropylamine has been used to synthesize various salts with organic acids. These salts have been structurally characterized using X-ray crystallography, providing insights into molecular interactions and supramolecular architecture (Wen, Zhang, Xu, Sun, Ye, Jin, & Wang, 2015).

Crystal Structure of Isopropylamine Octahydrate

The crystal structure of isopropylamine octahydrate has been determined, which contributes to the understanding of clathrate-type hydrogen-bonded frameworks. Such studies are essential for applications in materials science and crystallography (McMullan, Jeffrey, & Panke, 1970).

Isopropylaminium 2-carboxy-4,5-dichlorobenzoate

The proton-transfer compound of isopropylamine with 4,5-dichlorophthalic acid has been studied, revealing unique hydrogen-bonding cation–anion interactions. Such molecular structures are valuable in the study of molecular interactions and pharmaceutical applications (Smith & Wermuth, 2009).

Nonequilibrium Sorption and Degradation Studies

Isopropylamine derivatives have been investigated for their sorption and degradation behaviors in soil-water systems. This research is crucial for understanding the environmental fate of agricultural chemicals and their impact on ecosystems (Gamerdinger, Lemley, & Wagenet, 1991).

Agricultural Chemicals in Groundwater

Studies have been conducted on the presence of isopropylamine derivatives in groundwater and their relation to land use. These findings are significant for assessing the environmental impact of agricultural practices and chemical pollutants (Kolpin, 1997).

Unusual Dealkylations in Aromatic Nucleophilic Substitution

The reaction of isopropylamine with certain compounds has shown unexpected dealkylation results, shedding light on reaction mechanisms that are important in organic synthesis and pharmaceutical chemistry (Nudelman & Socolovsky, 1980).

Safety And Hazards

The safety data sheet for “(4-Chlorobenzyl)isopropylamine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZQVBQICNBWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513509
Record name N-[(4-Chlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorobenzyl)isopropylamine

CAS RN

40066-21-5
Record name N-[(4-Chlorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PQ Huang, H Geng - Organic Chemistry Frontiers, 2015 - pubs.rsc.org
The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals. General and chemoselective direct methods for this …
Number of citations: 35 pubs.rsc.org

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